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Compound of Interest

Compound Name: Methyl 2-oxo-4-phenylbutanoate

CAS No.: 83402-87-3

Cat. No.: B3023076

Get Quote

Executive Summary
The molecular formula

represents a critical bifurcation in chemical space relevant to pharmaceutical sciences.[1] It
encompasses two distinct pharmacophores with opposing roles in drug development:[1]

Myristicin: A natural allylbenzene and mechanism-based inhibitor (MBI) of Cytochrome P450

enzymes, presenting significant ADME/Tox challenges.[1][2][3]

Ethyl Benzoylacetate: A versatile

-keto ester serving as a high-value synthetic precursor for nitrogenous heterocycles
(pyrazolones, isoxazoles).[1][3][4][5]

This guide provides a rigorous technical analysis of these isomers, detailing their structural

elucidation, metabolic risks, and synthetic utility. It is designed for medicinal chemists and

DMPK scientists requiring actionable data on this stoichiometry.[1][3]
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Part 1: Structural Elucidation & Isomerism
The formula

(Unsaturation Number

) supports multiple stable isomers. In a drug discovery context, distinguishing between the
phenylpropanoid scaffold (Myristicin) and the benzoyl-ester scaffold (Ethyl Benzoylacetate) is
paramount.[1][3]

1.1 Comparative Spectroscopic Profiling
The following table contrasts the diagnostic NMR signals required to unambiguously identify

the isomer in a crude mixture.
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Feature Myristicin (Natural Product)
Ethyl Benzoylacetate

(Synthetic Intermediate)

Core Structure
1,3-Benzodioxole

(Methylenedioxy) -Keto Ester (Tautomeric)

H NMR (Diagnostic)
5.92 (s, 2H,

)

3.98 (s, 2H,

) [Keto]

12.61 (s, 1H,

) [Enol]

Aromatic Region 6.3–6.4 (s, 2H, H-2/H-6)
7.4–8.0 (m, 5H,

Monosubstituted Benzene)

Aliphatic Chain
Allyl pattern:

3.3 (d), 5.0–5.1 (m), 5.9 (m)

Ethyl ester:

4.2 (q), 1.3 (t)

C NMR (Key)
101.3 (Dioxole

), 148.8 (C-O)

192.8 (Ketone

), 167.4 (Ester

)

Mass Spec (

)

192 (

), 161 (

), 131 (Allyl loss)

192 (

), 105 (

Base Peak), 77 (

)
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Technical Insight: Ethyl benzoylacetate exhibits keto-enol tautomerism. In

, the enol form is stabilized by intramolecular hydrogen bonding, visible as a sharp

singlet at

12.61 ppm. Myristicin lacks exchangeable protons and shows a rigid

methylenedioxy singlet at

5.92 ppm.[1][3]

Part 2: Myristicin – The ADME & Toxicology Challenge
Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) is not a drug candidate but a toxin

and CYP inhibitor often encountered in natural product screening.[1][3][5] Its relevance lies in

its ability to alter the metabolic profile of co-administered drugs.

2.1 Mechanism-Based Inhibition (MBI) of CYP1A2
Myristicin acts as a "suicide substrate" for CYP1A2.[1][3][5] The methylenedioxy bridge

undergoes oxidative attack, generating a reactive carbene intermediate that covalently binds to

the heme iron, irreversibly inactivating the enzyme.

Pathway Visualization:
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Figure 1: Mechanism-based inactivation of CYP1A2 by Myristicin.[1][3][5] The formation of the

carbene intermediate is the critical toxigenic step.

2.2 Experimental Protocol: Assessment of Time-Dependent Inhibition
(TDI)
To validate if a

isolate acts as an MBI, use the following

shift assay.

Reagents:

Human Liver Microsomes (HLM) (0.5 mg/mL)[1][5]

Probe Substrate: Phenacetin (for CYP1A2)[1][5]

Cofactor: NADPH regenerating system[1][3]

Step-by-Step Methodology:

Pre-incubation: Prepare two parallel reaction sets.

Set A (+NADPH): Incubate Myristicin (0.1–50
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) with HLM and NADPH for 30 min at 37°C.

Set B (-NADPH): Incubate Myristicin with HLM without NADPH for 30 min.

Dilution Step: Dilute both sets 10-fold into a secondary mixture containing the probe

substrate (Phenacetin) and NADPH.[1][3]

Activity Measurement: Measure the formation of Acetaminophen (metabolite) via LC-MS/MS

after 10 min.

Data Analysis: Calculate the

for both sets.

Interpretation: If

(typically >1.5-fold shift), the compound is a time-dependent inhibitor.[1][3][5]

Part 3: Ethyl Benzoylacetate – The Synthetic Scaffold[4]
Ethyl Benzoylacetate is the "constructive" isomer.[1][3] It is a privileged building block for

synthesizing pyrazolones, a scaffold found in drugs like Edaravone (neuroprotective) and

Metamizole (analgesic).

3.1 Synthetic Application: Pyrazolone Construction
The reaction with hydrazines via the Knorr synthesis is the standard validation for this isomer.

Reaction Logic:
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Figure 2: The Knorr Pyrazole Synthesis pathway using Ethyl Benzoylacetate.

3.2 Protocol: Synthesis of 3-Phenyl-5-Pyrazolone
This protocol confirms the identity of Ethyl Benzoylacetate through functional derivatization.[1]

[3][5]

Setup: In a 50 mL round-bottom flask, dissolve Ethyl Benzoylacetate (1.92 g, 10 mmol) in

Ethanol (10 mL).

Addition: Add Hydrazine Hydrate (0.6 mL, 12 mmol) dropwise at room temperature.

Note: The reaction is exothermic.[3]

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor consumption of the ester via

TLC (Hexane:EtOAc 7:3).

Workup: Cool to 0°C. The pyrazolone product will precipitate as a white solid.[1][3]

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water.[1]

[3]
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Validation:

Yield: Expect >80%.[1][3]

Melting Point: ~236°C (Distinct from starting liquid).[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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